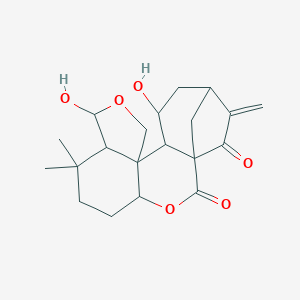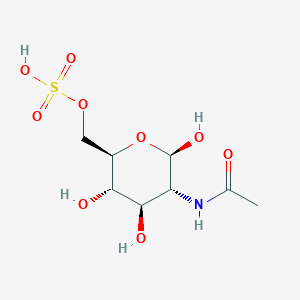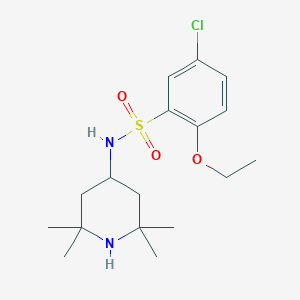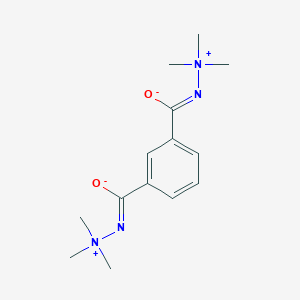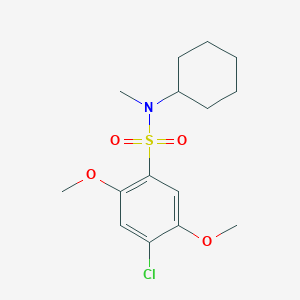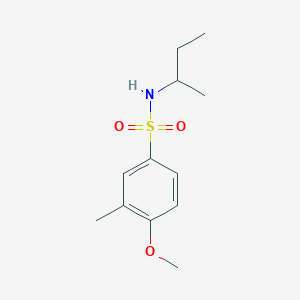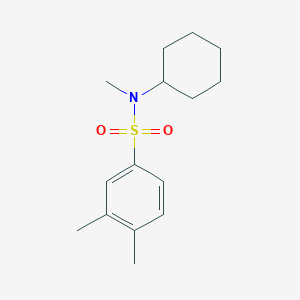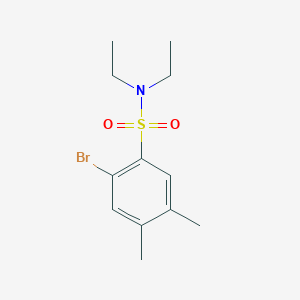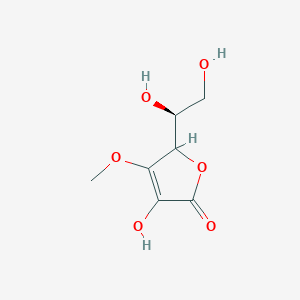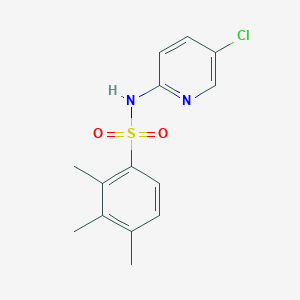
Marmesin
Overview
Description
Marmesin, also known as S- (+)-Marmesin, (+)-Marmesin, or (S)-Marmesin, is a natural coumarin with COX-2 and 5-LOX dual inhibitory activity . It is a chemical compound precursor in psoralen and linear furanocoumarins biosynthesis .
Synthesis Analysis
This compound production has been improved by truncating the transmembrane domains of PcU6DT, FcMS, and AtCPR1 and increasing the copy numbers of the genes encoding the truncated enzymes .
Molecular Structure Analysis
This compound is a natural product found in Angelica gigas, Angelica japonica, and other organisms . In a molecular docking and molecular dynamics simulation study, this compound was used to investigate its binding in the 3D structure of the oncoprotein HSULF-2 .
Chemical Reactions Analysis
Synthesis of this compound has been successfully conducted in the laboratory on multiple occasions. One way of doing so is by a strategy based on the palladium-catalyzed intramolecular coupling reaction. This reaction would construct the dihydropyran ring and synthesize the compound from the intermediate (-)-peucedanol .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol . It is a stable compound if stored as directed and should be protected from light and heat .
Scientific Research Applications
Angiogenesis Inhibition : Marmesin is identified as a novel inhibitor of angiogenesis. It regulates endothelial cell proliferation, migration, and capillary-like structure formation, which are crucial in angiogenesis-related diseases, including cancer (Kim et al., 2015).
Non-Small Cell Lung Cancer (NSCLC) Treatment : It exhibits significant effects against NSCLC cells, including suppression of proliferation and invasion. This compound's activity involves the inactivation of mitogenic signaling pathways and downregulation of various cell signaling-related proteins (Kim et al., 2017).
Photobiological Activity : The cytotoxicity and mutagenicity of this compound, when sensitized to UV light, have been studied in Chinese hamster V79 cells (Uwaifo & Heidelberger, 1983).
Role in Biosynthesis : Research has investigated this compound's role in the biosynthesis of furanocoumarins, providing insights into its metabolic pathways and mechanisms (Stanjek et al., 1997).
Anti-Cancer Effects on Esophageal Cancer Cells : this compound shows anti-cancer activity in esophageal cancer cells by inhibiting the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis (Wang et al., 2021).
Knee Osteoarthritis Treatment : Network pharmacological analysis and molecular docking studies indicate this compound's potential therapeutic effects against knee osteoarthritis, highlighting several key targets and signaling pathways (Song et al., 2022).
Leukemia Treatment : this compound has been shown to induce apoptosis and inhibit cell migration in leukemia cells, with potential applications in leukemia treatment (Dong et al., 2017).
UV Protection : this compound isolated from Hesperethusa crenulata has been identified as an active compound for absorbing UV-A radiation, suggesting its potential use as a natural UV-A-filtering product (Joo et al., 2004).
Antifungal Activity and Pathogen Resistance in Plants : Studies have indicated the role of this compound in enhancing resistance to pathogens in plants like celery, owing to its antifungal activity (Afek et al., 1995).
Potential in Treating Alopecia : In silico prediction studies suggest this compound as a potential compound for treating alopecia by inhibiting the androgen receptor (Hasanuddin et al., 2022).
Mechanism of Action
Target of Action
Marmesin, a natural coumarin compound, has been found to primarily target the PI3K/Akt pathway and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play a crucial role in cell proliferation and survival, making them key components in the progression of various cancers .
Mode of Action
This compound interacts with its targets to induce significant changes in cellular processes. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation . Additionally, this compound downregulates the expression of VEGFR-2, a key receptor in angiogenesis . This interaction results in the inhibition of mitogen-stimulated proliferation and invasion in cancer cells .
Biochemical Pathways
This compound plays a central role in the biosynthesis of furocoumarins in plants, acting as a natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . In the context of cancer, this compound affects the PI3K/Akt pathway and VEGF/VEGFR signaling pathway . The suppression of these pathways leads to downstream effects such as reduced cell proliferation and angiogenesis .
Pharmacokinetics
In silico molecular mechanisms suggest that this compound and marmelosin interact at the active site of hsulf-2, providing a potential mechanism for its inhibition and consequent antitumor activity .
Result of Action
This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA . It also exerts pro-apoptotic activity on cancer cells by downregulating Bcl-2 and upregulating Bax . Furthermore, this compound suppresses the expression and secretion of VEGF in cancer cells, leading to the inhibition of capillary-like structure formation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Marmesin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It exhibits anti-proliferative effects against esophageal cancer (EC) cells, confirmed by the reduced expression of Ki67 and PCNA . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .
Cellular Effects
This compound influences cell function significantly. It suppresses the PI3K/Akt pathway in EC cells , impacting cell signaling pathways, gene expression, and cellular metabolism. The suppression of this pathway leads to the inhibition of cell proliferation and induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound binds with biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, it inhibits the PI3K/Akt pathway, leading to anti-cancer activity in EC cells .
properties
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSBEAFFPBAQU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030448 | |
| Record name | Marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13849-08-6 | |
| Record name | (+)-Marmesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marmesin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marmesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marmesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARMESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Marmesin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



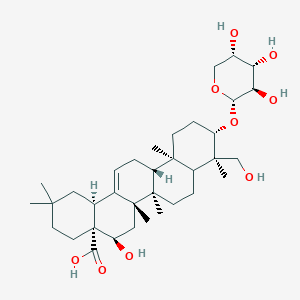
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
